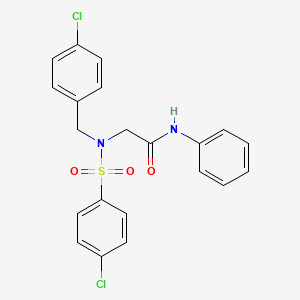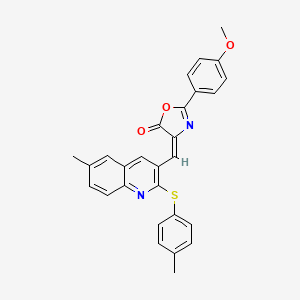
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMMA-2 is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and maintenance, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Apart from its anticancer properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. Studies have demonstrated that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating its potential application in inflammatory diseases and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in lab experiments is its high potency and selectivity towards PARP inhibition. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One of the potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its use in combination therapy with other anticancer drugs to enhance their efficacy. Furthermore, the development of more water-soluble derivatives of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide could improve its bioavailability and therapeutic potential. Additionally, the investigation of the effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in other disease models such as neurodegenerative disorders and cardiovascular diseases could provide new insights into its therapeutic properties.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, is a promising compound that has shown potential therapeutic properties in various scientific research studies. Its ability to inhibit PARP and induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Additionally, its anti-inflammatory and antioxidant effects could have applications in other disease models. Further research is needed to explore the full potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide and its derivatives in various disease models.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide as a white solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the significant applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-4-6-18(9-14)23(20(24)13-26-3)12-17-11-16-8-7-15(2)10-19(16)22-21(17)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNJBISWQPJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-7-methyl-quinolin-3-ylmethyl)-2-methoxy-N-m-tolyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

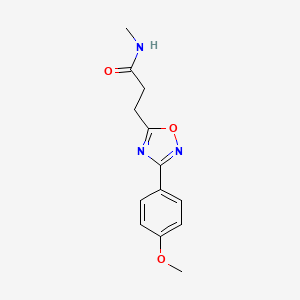
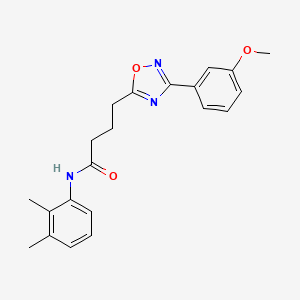
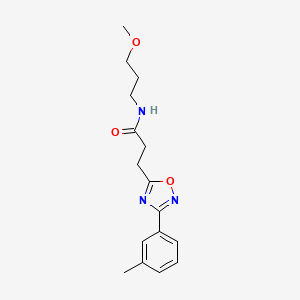

![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)



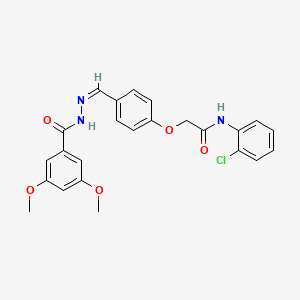
![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)

